molecular formula C13H10ClN5O2 B14389938 N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine CAS No. 89454-07-9

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine

Cat. No.: B14389938
CAS No.: 89454-07-9
M. Wt: 303.70 g/mol
InChI Key: SNQBQNYMQBWJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the glycine moiety is introduced through a nucleophilic substitution reaction .

Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. Green synthesis methods, such as ultrasonic-assisted synthesis, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the glycine moiety, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

89454-07-9

Molecular Formula

C13H10ClN5O2

Molecular Weight

303.70 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]acetic acid

InChI

InChI=1S/C13H10ClN5O2/c14-8-1-3-9(4-2-8)19-13-10(5-18-19)12(16-7-17-13)15-6-11(20)21/h1-5,7H,6H2,(H,20,21)(H,15,16,17)

InChI Key

SNQBQNYMQBWJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.